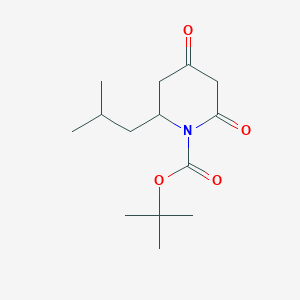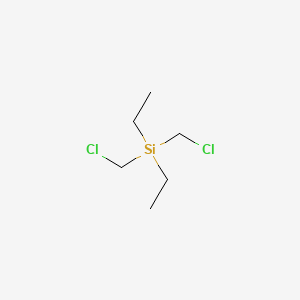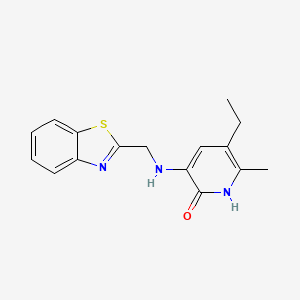![molecular formula C13H10N2O3 B8651754 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8651754.png)
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile
描述
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with ethoxy and dioxo groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with ethoxy-substituted cyclobutene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted benzonitrile derivatives.
科学研究应用
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dioxo-2-methoxy-cyclobut-1-enylamino)benzonitrile
- 4-(3,4-Dioxo-2-propoxy-cyclobut-1-enylamino)benzonitrile
- 4-(3,4-Dioxo-2-butoxy-cyclobut-1-enylamino)benzonitrile
Uniqueness
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13-10(11(16)12(13)17)15-9-5-3-8(7-14)4-6-9/h3-6,15H,2H2,1H3 |
InChI 键 |
UFRUQPGNYQRKLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)



![1-[(Methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8651708.png)







